molecular formula C8H5F2NO4 B2576930 4-(Difluoromethyl)-2-nitrobenzoic acid CAS No. 2248363-57-5

4-(Difluoromethyl)-2-nitrobenzoic acid

Cat. No.: B2576930
CAS No.: 2248363-57-5
M. Wt: 217.128
InChI Key: PYZWKLARWWAPRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethyl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a difluoromethyl group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-nitrobenzoic acid typically involves the introduction of the difluoromethyl group and the nitro group onto a benzoic acid derivative. One common method involves the difluoromethylation of a suitable precursor, followed by nitration. The difluoromethylation can be achieved using difluorocarbene reagents, which react with the precursor under specific conditions to introduce the CF2H group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-(difluoromethyl)-2-nitrobenzoic acid exhibits notable antimicrobial properties. It serves as an intermediate in the synthesis of various pharmaceutical compounds, including those targeting bacterial infections. For instance, derivatives of this compound have been investigated for their efficacy against resistant strains of bacteria, demonstrating potential as novel antimicrobial agents.

Anti-cancer Research
The compound has also been studied for its anti-cancer properties. In particular, it functions as a precursor for synthesizing compounds that inhibit specific cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted its role in developing inhibitors targeting protein kinases involved in cancer progression .

Agricultural Applications

Herbicide Development
this compound is utilized as an intermediate in the synthesis of herbicides. Its derivatives have shown effectiveness in controlling various weed species, contributing to sustainable agricultural practices. For example, the compound is part of the synthesis process for selective herbicides that target specific plant types while minimizing damage to crops .

Chemical Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound is employed as a building block in the synthesis of more complex molecules. It is particularly useful in difluoromethylation reactions, which are crucial for creating fluorinated compounds with enhanced biological activity and stability . The ability to introduce difluoromethyl groups into organic molecules has opened new pathways for drug discovery and development.

Data Table: Applications Overview

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anti-cancer properties; used as a precursor for drug development ,
Agricultural SciencesIntermediate in herbicide synthesis; effective against specific weed species
Chemical SynthesisBuilding block for complex organic molecules; crucial in difluoromethylation processes

Case Studies

Case Study 1: Antimicrobial Efficacy
In a recent study, researchers synthesized several derivatives of this compound and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited significant inhibition zones against resistant bacterial strains, suggesting their potential use in treating infections that are difficult to manage with existing antibiotics.

Case Study 2: Herbicide Development
A field trial was conducted to evaluate the effectiveness of a herbicide developed from this compound. The trial demonstrated a substantial reduction in weed populations with minimal impact on crop yield, highlighting the compound's potential role in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-nitrobenzoic acid
  • 4-(Difluoromethyl)-3-nitrobenzoic acid
  • 4-(Difluoromethyl)-2-aminobenzoic acid

Uniqueness

4-(Difluoromethyl)-2-nitrobenzoic acid is unique due to the specific positioning of the difluoromethyl and nitro groups on the benzoic acid core. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-(difluoromethyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-7(10)4-1-2-5(8(12)13)6(3-4)11(14)15/h1-3,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYZWKLARWWAPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.